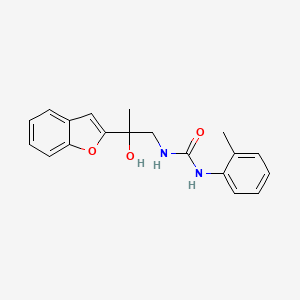

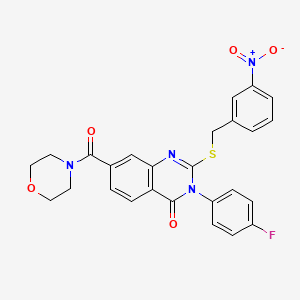

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea, also known as BHU, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BHU is a urea-based compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Reactivity

Alkylation and Acyl Migration

The alkylation of N-acetoxy-N-(benzofuran-2-yl)urea, performed in the presence of sodium hydride, demonstrates the compound's reactivity, particularly highlighting acyl migration processes. This synthesis pathway can be integral in developing novel benzofuran derivatives with potential biological activities (О. А. Онучина et al., 2007).

Inhibition of 5-Lipoxygenase

Benzofuran derivatives, specifically hydroxamic acids, have been synthesized and evaluated for their 5-lipoxygenase inhibitory activities. This enzyme is a crucial target in inflammation and asthma, suggesting these compounds' therapeutic potential (K. Ohemeng et al., 1994).

Chemical Stability and Interaction

Stability and Degradation

The stability of N-hydroxyurea-containing compounds, like SB 210661, a 5-lipoxygenase inhibitor, in aqueous solutions has been a subject of study to support analytical method development and formulations. This research contributes to understanding the stability of similar compounds under various conditions (Martin Mcloughlin et al., 1998).

Electro-Fenton Degradation

Research on the Electro-Fenton degradation process of antimicrobials provides insight into the environmental fate and breakdown of complex organic molecules, including urea derivatives. Understanding these pathways is crucial for assessing the environmental impact of such compounds (I. Sirés et al., 2007).

Potential Applications

Antimicrobial Screening

The synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates indicate the biological relevance of these compounds. This research suggests potential applications in developing new antimicrobial agents (H. M. N. Kumari et al., 2019).

Drug Metabolism

Understanding the metabolism of compounds with benzofuran and urea components can be crucial for drug development. The synthesis of a major metabolite of an anticancer agent highlights the importance of studying these pathways for optimizing therapeutic efficacy and safety (B. Nammalwar et al., 2010).

properties

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-7-3-5-9-15(13)21-18(22)20-12-19(2,23)17-11-14-8-4-6-10-16(14)24-17/h3-11,23H,12H2,1-2H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQUMMOXFZTJKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2727923.png)

![N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727924.png)

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid 2,2-dimethylpropyl ester](/img/structure/B2727930.png)

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2727936.png)

![(2,3-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2727937.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2727939.png)

![6-[4-(6-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2727942.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2727943.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2727946.png)